N'-[(1E,2E)-3-(2-furyl)prop-2-enylidene]-2-(1-naphthylamino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a naphthalene ring, and an acylhydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE typically involves the condensation of a furan-2-yl-propenal with a naphthylamine derivative in the presence of an acylhydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazines and reduced derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2E)-3-(THIOPHEN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE
- N’-[(1E,2E)-3-(PYRIDIN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE
Uniqueness
N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE is unique due to the presence of both a furan ring and a naphthalene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-21-12-4-8-16-9-5-13-24-16)14-20-18-11-3-7-15-6-1-2-10-17(15)18/h1-13,20H,14H2,(H,22,23)/b8-4+,21-12+ |
InChI Key |
UIJKQFNYUUOXOV-FBOXBXQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.